molecular formula C19H25N3O2 B253742 4-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide

4-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide

Cat. No. B253742
M. Wt: 327.4 g/mol
InChI Key: SZEHDVVJQVBRPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide is not fully understood. However, it is believed to act as a modulator of various biological targets such as ion channels, receptors, and enzymes. This compound has shown to exhibit both agonistic and antagonistic effects on these targets, which makes it a potential drug candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
4-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of tumor cells. This compound has also shown to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. However, the physiological effects of this compound in humans are not fully understood, and further research is required to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

The advantages of using 4-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide in lab experiments include its high purity, stability, and ease of synthesis. This compound can be synthesized in large quantities and can be easily modified to obtain analogs with improved properties. However, the limitations of using this compound include its potential toxicity and limited understanding of its mechanism of action.

Future Directions

Future research on 4-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide should focus on determining its safety and efficacy in humans. Further studies are required to determine its mechanism of action and identify its biological targets. This compound can be further modified to obtain analogs with improved properties and selectivity towards specific targets. Additionally, the potential applications of this compound in various fields such as material science and analytical chemistry should be explored further.

Synthesis Methods

The synthesis of 4-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide involves a multistep process. The first step involves the synthesis of 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid, which is then reacted with butylamine to form 4-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)carboxamide. The final step involves the cyclization of the amide using cyclohexanecarbonyl chloride to form 4-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Scientific Research Applications

4-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and epilepsy. In material science, this compound has been used as a building block for the synthesis of various functional materials such as polymers and liquid crystals. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of various analytes.

properties

Product Name

4-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

4-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C19H25N3O2/c1-2-3-7-14-10-12-16(13-11-14)19(23)20-18-17(21-24-22-18)15-8-5-4-6-9-15/h4-6,8-9,14,16H,2-3,7,10-13H2,1H3,(H,20,22,23)

InChI Key

SZEHDVVJQVBRPJ-UHFFFAOYSA-N

SMILES

CCCCC1CCC(CC1)C(=O)NC2=NON=C2C3=CC=CC=C3

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NON=C2C3=CC=CC=C3

Origin of Product

United States

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